molecular formula C12H3Br5O B12573452 1,2,3,6,8-Pentabromo-dibenzofuran CAS No. 617707-98-9

1,2,3,6,8-Pentabromo-dibenzofuran

Cat. No.: B12573452
CAS No.: 617707-98-9
M. Wt: 562.7 g/mol
InChI Key: OWGWMEKSWJIYNM-UHFFFAOYSA-N
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Description

1,2,3,6,8-Pentabromo-dibenzofuran is a polybrominated dibenzofuran, a class of organic compounds characterized by the presence of multiple bromine atoms attached to a dibenzofuran moiety. This compound has the molecular formula C₁₂H₃Br₅O and a molecular weight of 562.672 g/mol . Polybrominated dibenzofurans are known for their persistence in the environment and potential toxic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,6,8-Pentabromo-dibenzofuran typically involves the bromination of dibenzofuran. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. Common reagents used in this process include bromine (Br₂) and a suitable solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃). The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent product quality. The bromination reaction is monitored closely to prevent over-bromination and to maximize the yield of the desired compound.

Chemical Reactions Analysis

Types of Reactions

1,2,3,6,8-Pentabromo-dibenzofuran undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form dibenzofuran derivatives with different oxidation states.

    Reduction Reactions: The bromine atoms can be reduced to form less brominated dibenzofuran derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻). The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol (EtOH).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include dibenzofuran derivatives with different functional groups replacing the bromine atoms.

    Oxidation Reactions: Products include dibenzofuran derivatives with higher oxidation states.

    Reduction Reactions: Products include less brominated dibenzofuran derivatives.

Scientific Research Applications

1,2,3,6,8-Pentabromo-dibenzofuran has several scientific research applications, including:

    Environmental Chemistry: Studying the persistence and degradation of polybrominated dibenzofurans in the environment.

    Toxicology: Investigating the toxic effects of polybrominated dibenzofurans on living organisms.

    Analytical Chemistry: Developing analytical methods for detecting and quantifying polybrominated dibenzofurans in environmental samples.

    Material Science: Exploring the use of polybrominated dibenzofurans in the synthesis of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1,2,3,6,8-Pentabromo-dibenzofuran involves its interaction with molecular targets such as the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the transcription of genes involved in xenobiotic metabolism, leading to the production of enzymes that metabolize and detoxify harmful substances . This pathway is crucial for understanding the toxicological effects of polybrominated dibenzofurans.

Comparison with Similar Compounds

1,2,3,6,8-Pentabromo-dibenzofuran can be compared with other polybrominated dibenzofurans, such as:

The uniqueness of this compound lies in its specific bromination pattern, which influences its chemical reactivity and interaction with biological targets.

Properties

CAS No.

617707-98-9

Molecular Formula

C12H3Br5O

Molecular Weight

562.7 g/mol

IUPAC Name

1,2,3,6,8-pentabromodibenzofuran

InChI

InChI=1S/C12H3Br5O/c13-4-1-5-9-8(18-12(5)7(15)2-4)3-6(14)10(16)11(9)17/h1-3H

InChI Key

OWGWMEKSWJIYNM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C3=C(C(=C(C=C3O2)Br)Br)Br)Br)Br

Origin of Product

United States

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